molecular formula C10H11F3O B12588625 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene CAS No. 646041-21-6

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene

Katalognummer: B12588625
CAS-Nummer: 646041-21-6
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: ASIYWWJKIRBESZ-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a methoxyethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

646041-21-6

Molekularformel

C10H11F3O

Molekulargewicht

204.19 g/mol

IUPAC-Name

1-[(1R)-1-methoxyethyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3/t7-/m1/s1

InChI-Schlüssel

ASIYWWJKIRBESZ-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)OC

Kanonische SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.